molecular formula C14H13Cl2NO2 B564362 Cicletanine-d4 Hydrochloride CAS No. 1189491-41-5

Cicletanine-d4 Hydrochloride

Numéro de catalogue: B564362
Numéro CAS: 1189491-41-5
Poids moléculaire: 302.187
Clé InChI: QLMBAIRFQQLJJX-QZFMBAIXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cicletanine-d4 Hydrochloride is a deuterated form of Cicletanine Hydrochloride, a furopyridine compound known for its antihypertensive and diuretic properties. The deuterium labeling in this compound enhances its stability and allows for more precise analytical studies. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Cicletanine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cicletanine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Cicletanine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure the efficient incorporation of deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment.

Analyse Des Réactions Chimiques

Types of Reactions: Cicletanine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbon form.

    Substitution: The chlorine atom in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of deuterated hydrocarbons.

    Substitution: Formation of substituted furopyridine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

  • Pulmonary Arterial Hypertension (PAH) :
    • Cicletanine has been investigated as a treatment for PAH due to its ability to induce vasodilation and improve hemodynamics. A Phase II clinical trial initiated by Gilead Sciences aimed to evaluate its efficacy compared to placebo in patients with PAH. The study enrolled 160 patients and assessed various dosing regimens over a 12-week period .
  • Hypertension :
    • Research indicates that cicletanine is particularly effective in managing salt-sensitive hypertension. It antagonizes vasoconstriction induced by cardiotonic steroids through a protein kinase C-dependent mechanism, which is crucial for regulating vascular tone in conditions where sodium levels are dysregulated .
  • Neurodegenerative Disorders :
    • There are indications that cicletanine may have potential applications in neurodegenerative diseases such as Parkinson's disease, although this area requires further exploration and validation through clinical studies .

Phase II Clinical Trial for PAH

  • Objective : To evaluate the safety and efficacy of cicletanine compared to placebo.
  • Design : Randomized, double-blind, multicenter study.
  • Results : Preliminary data suggested positive outcomes regarding the tolerability and effectiveness of cicletanine in improving exercise capacity and hemodynamic parameters in patients with PAH .

Mechanistic Studies on Hypertension

  • A study on isolated human mesenteric arteries demonstrated that cicletanine effectively reverses vasoconstriction induced by Na/K-ATPase inhibition. This suggests its potential as a therapeutic agent for managing vascular dysfunction associated with hypertension .

Data Tables

Application AreaDescriptionClinical Evidence
Pulmonary Arterial HypertensionTreatment option with promising efficacy in clinical trialsPhase II trials showing improved hemodynamics
Salt-Sensitive HypertensionDirect vasodilatory effects and natriuretic actionsMechanistic studies confirming antagonism of vasoconstriction
Neurodegenerative DisordersPotential role in managing symptoms or progressionLimited studies; requires further research

Mécanisme D'action

Cicletanine-d4 Hydrochloride exerts its effects through multiple mechanisms:

    Vasorelaxation: The compound activates endothelial nitric oxide synthase, leading to the production of nitric oxide, which causes vasodilation.

    Prostacyclin Production: It increases the levels of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.

    Protein Kinase C Inhibition: this compound inhibits protein kinase C, which plays a role in vasoconstriction and hypertension.

Comparaison Avec Des Composés Similaires

Cicletanine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:

    Cicletanine Hydrochloride: The non-deuterated form, used primarily for its antihypertensive and diuretic properties.

    Hydrochlorothiazide: Another diuretic used for hypertension, but without the deuterium labeling.

    Furosemide: A loop diuretic with different pharmacokinetic properties compared to Cicletanine.

This compound stands out due to its application in research and its enhanced stability provided by deuterium labeling.

Activité Biologique

Cicletanine-d4 Hydrochloride is a stable isotope of cicletanine, a compound primarily used for the treatment of hypertension. This article explores its biological activity, focusing on pharmacokinetics, mechanisms of action, clinical efficacy, and relevant case studies.

Overview of Cicletanine

Cicletanine is classified as a diuretic and belongs to the furopyridine class of compounds. It is marketed in France under the name Tenstaten and is known for its antihypertensive properties. The drug functions primarily through vasodilation and diuresis, contributing to blood pressure reduction.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and significant protein binding:

  • Absorption : Time to maximum concentration (Cmax) is approximately 0.65 hours after oral administration.
  • Protein Binding : Strongly bound to plasma proteins (approximately 90%).
  • Elimination Half-Life : Ranges from 5.7 to 8 hours depending on individual patient factors.
  • Volume of Distribution : Approximately 37 liters .

The biological activity of cicletanine involves several mechanisms:

  • Vasorelaxation : Cicletanine promotes vasodilation primarily through:
    • Activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production.
    • Stimulation of prostacyclin synthesis, which contributes to vascular relaxation.
    • Inhibition of low Km cyclic GMP phosphodiesterases, enhancing cyclic GMP levels in vascular smooth muscle .
  • Diuretic Activity : The diuretic effect is attributed to the sulfoconjugated metabolite that inhibits the Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule .
  • Receptor Interactions : Cicletanine interacts with various receptors, including:
    • Alpha-adrenergic receptors
    • Vascular histamine receptors
    • Muscarinic receptors

These interactions may contribute to its multifaceted effects on blood pressure regulation and fluid balance .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of cicletanine in managing hypertension:

  • Dosage : Commonly prescribed doses range from 50 mg to 150 mg per day, with most patients responding well at lower doses (50 mg or 100 mg).
  • Blood Pressure Reduction : In clinical trials involving thousands of patients, cicletanine has shown significant reductions in systolic and diastolic blood pressure without substantial adverse effects .

Case Studies

Several case studies highlight cicletanine's role in hypertension management:

  • Case Study 1 : A cohort study involving patients with resistant hypertension showed that adding cicletanine to their treatment regimen resulted in an average reduction of systolic blood pressure by 15 mmHg over three months.
  • Case Study 2 : A randomized controlled trial indicated that patients receiving cicletanine experienced improved endothelial function as measured by flow-mediated dilation compared to the control group .

Summary Table of Biological Activity

FeatureDetails
Drug Class Furopyridine
Primary Use Hypertension treatment
Mechanism of Action Vasodilation, diuresis
Absorption (Cmax) ~0.65 hours
Protein Binding ~90%
Elimination Half-Life 5.7 - 8 hours
Common Dosage 50 mg - 150 mg per day
Clinical Efficacy Significant BP reduction

Propriétés

IUPAC Name

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMBAIRFQQLJJX-QZFMBAIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2C3=CN=C(C(=C3CO2)O)C)[2H])[2H])Cl)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675765
Record name 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189491-41-5
Record name 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cicletanine-d4 Hydrochloride
Reactant of Route 2
Reactant of Route 2
Cicletanine-d4 Hydrochloride
Reactant of Route 3
Cicletanine-d4 Hydrochloride
Reactant of Route 4
Cicletanine-d4 Hydrochloride
Reactant of Route 5
Cicletanine-d4 Hydrochloride
Reactant of Route 6
Cicletanine-d4 Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.